Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Overview
Description
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a spirocyclic framework and functional groups that make it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide stands out due to its unique spirocyclic structure and functional groups. Similar compounds include tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide and tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. These compounds share some structural similarities but differ in their functional groups and reactivity .
Biological Activity
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1373029-31-2) is a synthetic compound belonging to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O4S
- Molecular Weight : 290.38 g/mol
- Purity : 97%
The compound features a spirocyclic structure that contributes to its potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds similar to tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research has suggested that spirocyclic compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that tert-butyl derivatives can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents .
The biological activity of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, leading to altered signal transduction pathways.
- Cell Cycle Arrest : Evidence indicates that certain spirocyclic compounds can cause cell cycle arrest in cancer cells, preventing further proliferation.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of spirocyclic compounds similar to tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate. The results showed that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested .
Evaluation of Anticancer Potential
In another study focusing on anticancer properties, researchers treated various human cancer cell lines with tert-butyl derivatives. The findings revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against melanoma and breast cancer cells . The study highlighted the potential for further development into therapeutic agents.
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl 8-(aminomethyl)-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12(8-14)9(6-13)4-5-19(12,16)17/h9H,4-8,13H2,1-3H3 |
InChI Key |
HCZVHKHJUDCZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)CN |
Origin of Product |
United States |
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